molecular formula C18H32MgN2O10 B12674807 (R)-N-(2,4-Dihydroxy-3,3-dimethylbutyryl)-beta-alanine, magnesium salt CAS No. 65135-27-5

(R)-N-(2,4-Dihydroxy-3,3-dimethylbutyryl)-beta-alanine, magnesium salt

Cat. No.: B12674807
CAS No.: 65135-27-5
M. Wt: 460.8 g/mol
InChI Key: ONSCBWDZUUNMMK-KLXURFKVSA-L
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Description

EINECS 265-497-0, also known as bismuth tetroxide, is a chemical compound with the molecular formula BiO2. It is a compound of bismuth in its +4 oxidation state. Bismuth tetroxide is known for its unique properties and applications in various fields, including chemistry, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bismuth tetroxide can be synthesized through various methods. One common method involves the oxidation of bismuth(III) oxide (Bi2O3) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or ozone (O3). The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of bismuth tetroxide.

Industrial Production Methods

In industrial settings, bismuth tetroxide is produced by the controlled oxidation of bismuth metal or bismuth(III) oxide. The process involves the use of high-temperature furnaces and oxidizing agents to achieve the desired oxidation state. The resulting bismuth tetroxide is then purified and processed for various applications.

Chemical Reactions Analysis

Types of Reactions

Bismuth tetroxide undergoes several types of chemical reactions, including:

    Oxidation: Bismuth tetroxide can be further oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to lower oxidation state compounds, such as bismuth(III) oxide.

    Substitution: Bismuth tetroxide can participate in substitution reactions where one or more of its oxygen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), ozone (O3), and other strong oxidizing agents.

    Reduction: Reducing agents such as hydrogen gas (H2) or carbon monoxide (CO).

    Substitution: Various reagents depending on the desired substitution product.

Major Products Formed

    Oxidation: Higher oxidation state bismuth compounds.

    Reduction: Bismuth(III) oxide (Bi2O3) and elemental bismuth.

    Substitution: Substituted bismuth compounds with different functional groups.

Scientific Research Applications

Bismuth tetroxide has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and oxidation reactions.

    Biology: Investigated for its potential antimicrobial properties and its use in biological assays.

    Medicine: Studied for its potential use in medical imaging and as a component in pharmaceuticals.

    Industry: Utilized in the production of ceramics, glass, and other materials due to its unique properties.

Mechanism of Action

The mechanism of action of bismuth tetroxide involves its ability to undergo redox reactions, which can lead to the formation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including proteins, nucleic acids, and lipids, leading to oxidative stress and potential antimicrobial effects. The exact molecular pathways involved in these interactions are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    Bismuth(III) oxide (Bi2O3): A lower oxidation state compound of bismuth with different properties and applications.

    Bismuth subnitrate (Bi5O(OH)9(NO3)4): Another bismuth compound with distinct chemical and physical properties.

    Bismuth subsalicylate (C7H5BiO4): Commonly used in medicine for its antimicrobial and anti-inflammatory properties.

Uniqueness

Bismuth tetroxide is unique due to its higher oxidation state and its ability to participate in a wide range of chemical reactions

Properties

CAS No.

65135-27-5

Molecular Formula

C18H32MgN2O10

Molecular Weight

460.8 g/mol

IUPAC Name

magnesium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

InChI

InChI=1S/2C9H17NO5.Mg/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t7-;;/m0../s1

InChI Key

ONSCBWDZUUNMMK-KLXURFKVSA-L

Isomeric SMILES

CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Mg+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Mg+2]

Origin of Product

United States

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